molecular formula C9H12Br2S B13194597 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13194597
M. Wt: 312.07 g/mol
InChI Key: GWUCYXLVDFFIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene is a brominated thiophene derivative. Thiophene is a five-membered aromatic heterocycle containing sulfur. Brominated thiophenes are of significant interest due to their applications in organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production methods for brominated thiophenes often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop conductive materials .

Properties

Molecular Formula

C9H12Br2S

Molecular Weight

312.07 g/mol

IUPAC Name

2-bromo-5-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H12Br2S/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3

InChI Key

GWUCYXLVDFFIHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.